molecular formula C8H5NaO4 B091703 Monosodium terephthalate CAS No. 15596-76-6

Monosodium terephthalate

Cat. No.: B091703
CAS No.: 15596-76-6
M. Wt: 188.11 g/mol
InChI Key: DJYPJBAHKUBLSS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monosodium terephthalate is a sodium salt of terephthalic acid, a key intermediate in the production of polyethylene terephthalate (PET) and other polymers. It is a white crystalline powder that is soluble in water and commonly used in various industrial applications, including the synthesis of metal-organic frameworks (MOFs) and as a precursor for other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monosodium terephthalate can be synthesized through the neutralization of terephthalic acid with sodium hydroxide. The reaction typically involves dissolving terephthalic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound crystals.

Industrial Production Methods: In industrial settings, this compound is often produced using a mechanochemical synthesis route. This method involves the mechanical grinding of terephthalic acid with sodium hydroxide in a ball mill, which facilitates the reaction without the need for solvents. This approach is advantageous due to its efficiency and alignment with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Monosodium terephthalate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disodium terephthalate.

    Reduction: It can be reduced to form terephthalic acid.

    Substitution: It can participate in substitution reactions to form derivatives such as sulfonated terephthalates.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite or hydrogen peroxide under alkaline conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sulfuric acid or chlorosulfonic acid for sulfonation reactions.

Major Products Formed:

    Oxidation: Disodium terephthalate.

    Reduction: Terephthalic acid.

    Substitution: Sulfonated terephthalates.

Scientific Research Applications

Monosodium terephthalate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of monosodium terephthalate primarily involves its ability to form stable complexes with metal ions and other molecules. In metal-organic frameworks, this compound acts as a linker, coordinating with metal nodes to form a porous structure. This structure allows for the efficient capture and storage of gases, as well as catalytic activity in various chemical reactions .

Comparison with Similar Compounds

    Disodium terephthalate: Similar in structure but contains two sodium ions instead of one.

    Terephthalic acid: The parent compound of monosodium terephthalate, lacking the sodium ion.

    Sulfonated terephthalates: Derivatives of this compound with sulfonic acid groups attached.

Uniqueness: this compound is unique due to its specific coordination properties and solubility in water, making it particularly useful in the synthesis of metal-organic frameworks and other applications where precise control over molecular interactions is required .

Properties

IUPAC Name

sodium;4-carboxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.Na/c9-7(10)5-1-2-6(4-3-5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYPJBAHKUBLSS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15596-76-6
Record name 1,4-Benzenedicarboxylic acid, sodium salt (1:?)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monosodium terephthalate
Reactant of Route 2
Monosodium terephthalate
Reactant of Route 3
Monosodium terephthalate
Reactant of Route 4
Reactant of Route 4
Monosodium terephthalate
Reactant of Route 5
Monosodium terephthalate
Reactant of Route 6
Monosodium terephthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.